4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
Description
4-(6-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a heterocyclic compound featuring a pyridazine core substituted with a morpholine group at position 4 and a piperazine moiety at position 4.
Properties
IUPAC Name |
4-[6-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-2-4-21-17-19(5-6-20(21)3-1)18-26-9-11-27(12-10-26)22-7-8-23(25-24-22)28-13-15-29-16-14-28/h1-8,17H,9-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMIYYHEYVHZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NN=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A morpholine moiety, which is known for its role in enhancing solubility and biological activity.
- A pyridazine core, contributing to its pharmacological properties.
- A naphthalen-2-yl group linked through a piperazine unit, which may influence receptor interactions and binding affinity.
The molecular formula of this compound is , with a molecular weight of approximately 398.5 g/mol. Its structural complexity suggests diverse interactions with biological targets.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO) , an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially offering therapeutic benefits in conditions like depression and anxiety.
In Vitro Studies
In vitro studies have shown that derivatives of similar structures exhibit significant inhibitory effects on MAO-A and MAO-B. For instance, compounds containing the piperazine moiety have been reported to possess IC50 values in the low micromolar range against MAO-B, indicating strong inhibitory potential . The selectivity for MAO-B over MAO-A is particularly noteworthy, as it suggests fewer side effects associated with serotonin modulation.
Case Studies
-
Neuroprotective Effects
A study evaluated the neuroprotective effects of piperazine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and maintained mitochondrial function, suggesting potential applications in neurodegenerative diseases . -
Antitumor Activity
Another investigation focused on the antitumor properties of related compounds. It was found that some derivatives exhibited cytotoxic effects against various cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values indicating effective inhibition of cell proliferation . The mechanism was attributed to apoptosis induction and cell cycle arrest.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Observations :
Lipophilicity : The naphthalen-2-ylmethyl group in the target compound likely increases membrane permeability compared to methanesulfonyl or methylimidazole substituents in analogs .
Synthetic Complexity: The target compound’s pyridazine core may offer synthetic flexibility compared to thienopyrimidine analogs, which require multistep functionalization (e.g., Suzuki couplings or bromomethyl intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
